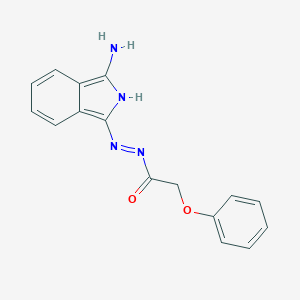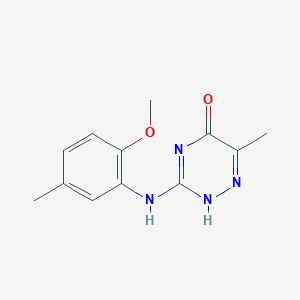![molecular formula C12H12F2O4 B363453 (2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid CAS No. 757220-57-8](/img/structure/B363453.png)
(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of benzoic acid, specifically 4-(difluoromethoxy)benzoic acid . Benzoic acid derivatives are commonly used in organic synthesis due to their reactivity and stability.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For a related compound, 4-(Difluoromethoxy)phenyl isocyanate, it has a molecular weight of 185.13 g/mol and appears as a colorless liquid .Scientific Research Applications
Acrylic Acid in Industrial Applications
Acrylic acid derivatives, such as (2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid, play a crucial role in various industrial applications. Acrylic acid is a key component in producing polyacrylamide polymers, extensively utilized in water and wastewater treatment, pulp and paper processing, and mining and mineral processing. The diverse applications of acrylic acid derivatives underscore their significance in industrial and environmental sectors (Taeymans et al., 2004).
Biotechnological Applications
Lactic acid derivatives, such as (2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid, have garnered attention in biotechnological applications. Lactic acid is commercially produced through the fermentation of biomass and serves as a feedstock for producing valuable chemicals like pyruvic acid, acrylic acid, and lactate ester via chemical and biotechnological routes. The potential of lactic acid in green chemistry positions it as a critical component in the future of sustainable biotechnological processes (Gao et al., 2011).
Biomedical Applications
In the biomedical field, acrylic acid derivatives demonstrate promising applications. Specifically, plasma polymerization of organic compounds like acrylic acid has shown effectiveness in producing thin films with specific surface chemistries, which are beneficial for biomedical applications. These polymer layers, particularly those containing carboxylic acid groups, are instrumental in tissue regeneration and biomolecules immobilization processes. The ability to introduce various chemical functional groups through plasma polymerization, particularly carboxylic acid groups, highlights the significance of acrylic acid derivatives in advancing biomedical applications and improving biocompatibility of materials (Bitar et al., 2018).
properties
IUPAC Name |
(E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O4/c1-2-17-10-7-8(4-6-11(15)16)3-5-9(10)18-12(13)14/h3-7,12H,2H2,1H3,(H,15,16)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBYFFWDMLZNDN-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-pyridinylmethylene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B363375.png)
![4-({3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B363376.png)


![3-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B363384.png)
![5-butyl-4-{[4-(diethylamino)benzylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B363386.png)
![N-[(3-amino-2H-isoindol-1-yl)imino]-2-(3-bromophenoxy)acetamide](/img/structure/B363387.png)


![[(6-Methylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid](/img/structure/B363395.png)
![N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B363404.png)
![N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B363407.png)
![2-[(4-Methoxyphenyl)methyl]-7-methyl-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione](/img/structure/B363408.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-(pentyloxy)benzamide](/img/structure/B363443.png)